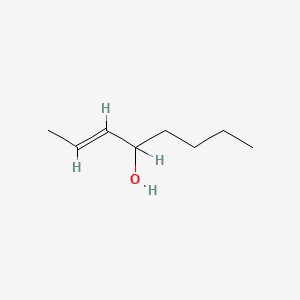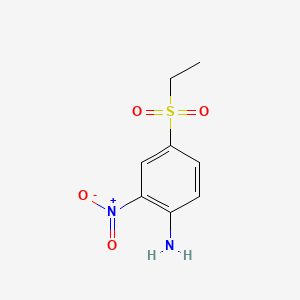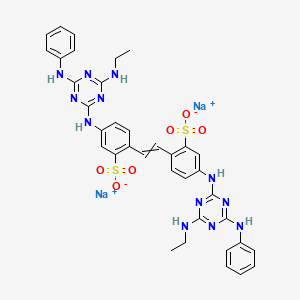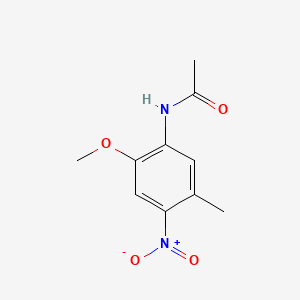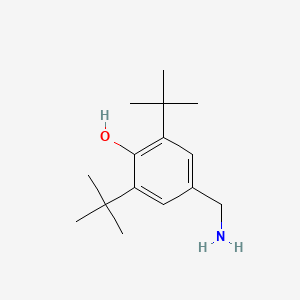
3,5-DI-Tert-butyl-4-hydroxybenzylamine
概述
描述
3,5-DI-Tert-butyl-4-hydroxybenzylamine is an organic compound known for its unique structural features and diverse applications. It is characterized by the presence of two tert-butyl groups and a hydroxyl group attached to a benzene ring, along with an amine group. This compound is of significant interest in various fields, including synthetic chemistry, pharmaceuticals, and materials science.
准备方法
Synthetic Routes and Reaction Conditions
Starting Materials: The synthesis of 3,5-DI-Tert-butyl-4-hydroxybenzylamine typically begins with commercially available 3,5-DI-Tert-butyl-4-hydroxybenzaldehyde.
Reductive Amination: One common method involves the reductive amination of 3,5-DI-Tert-butyl-4-hydroxybenzaldehyde with ammonia or an amine source in the presence of a reducing agent such as sodium borohydride or hydrogen gas with a suitable catalyst.
Reaction Conditions: The reaction is usually carried out in a solvent like ethanol or methanol at room temperature or slightly elevated temperatures to ensure complete conversion.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. Catalysts such as palladium on carbon (Pd/C) or platinum oxide (PtO2) are often employed to facilitate the reduction step. The use of automated systems ensures precise control over reaction parameters, leading to high-purity products.
化学反应分析
Types of Reactions
Oxidation: 3,5-DI-Tert-butyl-4-hydroxybenzylamine can undergo oxidation reactions, typically forming quinone derivatives. Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: The compound can be reduced further to form secondary or tertiary amines using reducing agents like lithium aluminum hydride (LiAlH4).
Substitution: Electrophilic substitution reactions can occur on the benzene ring, particularly at the positions ortho to the hydroxyl group. Reagents such as halogens (e.g., bromine) or nitrating agents (e.g., nitric acid) are commonly used.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an aqueous or alkaline medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Bromine in carbon tetrachloride or nitric acid in sulfuric acid.
Major Products
Oxidation: Quinone derivatives.
Reduction: Secondary or tertiary amines.
Substitution: Halogenated or nitrated derivatives of the original compound.
科学研究应用
Chemistry
In synthetic chemistry, 3,5-DI-Tert-butyl-4-hydroxybenzylamine is used as a building block for the synthesis of more complex molecules
Biology
The compound has been studied for its potential antioxidant properties due to the presence of the hydroxyl group. It can scavenge free radicals, thereby protecting biological molecules from oxidative damage.
Medicine
In medicinal chemistry, derivatives of this compound are explored for their potential therapeutic effects. These derivatives may exhibit anti-inflammatory, antimicrobial, or anticancer activities.
Industry
In the materials science industry, this compound is used in the development of polymers and resins. Its stability and reactivity make it suitable for creating materials with specific mechanical and chemical properties.
作用机制
The mechanism by which 3,5-DI-Tert-butyl-4-hydroxybenzylamine exerts its effects is largely dependent on its ability to interact with various molecular targets. The hydroxyl group can form hydrogen bonds with biological molecules, while the amine group can participate in nucleophilic reactions. These interactions can modulate enzyme activity, signal transduction pathways, and cellular processes.
相似化合物的比较
Similar Compounds
3,5-DI-Tert-butyl-4-hydroxybenzaldehyde: A precursor in the synthesis of 3,5-DI-Tert-butyl-4-hydroxybenzylamine.
2,6-DI-Tert-butyl-4-methylphenol (BHT): A well-known antioxidant used in food and cosmetics.
3,5-DI-Tert-butyl-4-hydroxybenzoic acid: Another compound with antioxidant properties.
Uniqueness
This compound stands out due to the presence of both hydroxyl and amine functional groups, which provide a unique combination of reactivity and stability. This dual functionality allows it to participate in a wider range of chemical reactions compared to its analogs.
属性
IUPAC Name |
4-(aminomethyl)-2,6-ditert-butylphenol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H25NO/c1-14(2,3)11-7-10(9-16)8-12(13(11)17)15(4,5)6/h7-8,17H,9,16H2,1-6H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HMPSHLKEYWJVJV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=CC(=CC(=C1O)C(C)(C)C)CN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H25NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40345003 | |
| Record name | 3,5-DI-TERT-BUTYL-4-HYDROXYBENZYLAMINE | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40345003 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
235.36 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
724-46-9 | |
| Record name | 3,5-DI-TERT-BUTYL-4-HYDROXYBENZYLAMINE | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40345003 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details







Synthesis routes and methods II
Procedure details










Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
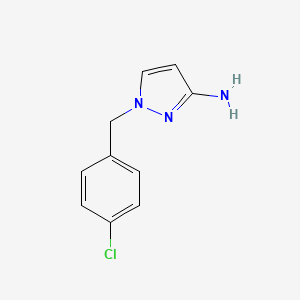
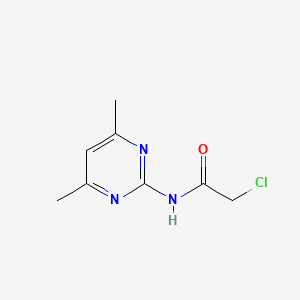

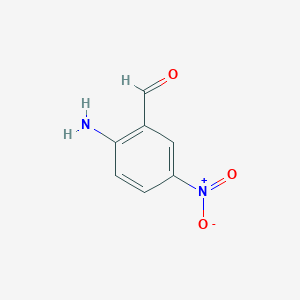
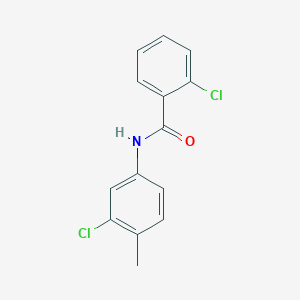
![7-Nitro-2H-benzo[b][1,4]thiazin-3(4H)-one](/img/structure/B1606724.png)
